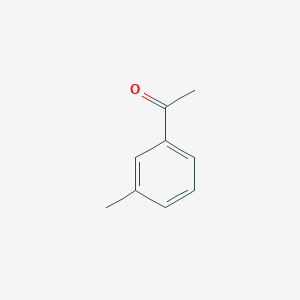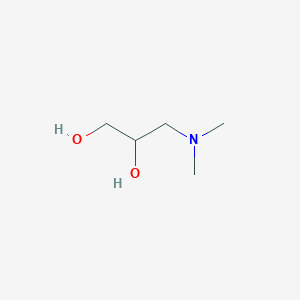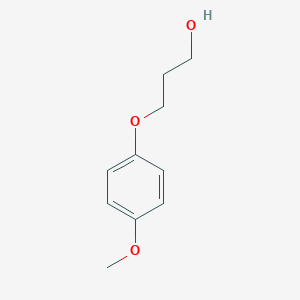
3'-Methylacetophenone
Übersicht
Beschreibung
3’-Methylacetophenone, also known as methyl m-tolyl ketone, is an aromatic ketone with the molecular formula C9H10O. It is a colorless to slightly yellow liquid with a distinct aromatic odor. This compound is used in various industrial applications, including as an intermediate in organic synthesis and in the production of pharmaceuticals and fragrances .
Wirkmechanismus
Target of Action
3’-Methylacetophenone, also known as Methyl m-tolyl ketone , is a naturally occurring phenolic compound found in over 24 plant families and fungi strains It’s known that acetophenones, the class of compounds to which 3’-methylacetophenone belongs, have been reported to exhibit a wide range of biological activities including cytotoxicity, antimicrobial, antimalarial, antioxidant, and antityrosinase activities .
Mode of Action
Acetophenones are known to interact with various biological targets due to their phenolic nature . They can act as antioxidants, neutralizing harmful free radicals, or as enzyme inhibitors, blocking the activity of certain enzymes. More research is needed to elucidate the specific interactions of 3’-Methylacetophenone with its targets.
Biochemical Pathways
These may include pathways related to oxidative stress, inflammation, and cellular metabolism .
Pharmacokinetics
Its physical and chemical properties such as its molecular weight (13418 g/mol), boiling point (218-220 °C), and density (0986 g/mL at 25 °C) suggest that it may have good bioavailability .
Result of Action
Based on the known activities of acetophenones, it can be inferred that 3’-methylacetophenone may have potential antioxidant, antimicrobial, and anti-inflammatory effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3’-Methylacetophenone. For instance, temperature, pH, and the presence of other substances can affect its stability and activity. It’s also worth noting that 3’-Methylacetophenone is classified as a combustible liquid, and its handling and storage require specific safety measures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3’-Methylacetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of toluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_3 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{CH}_3\text{C}_6\text{H}_4\text{COCH}_3 ]
Industrial Production Methods: In industrial settings, 3’-Methylacetophenone is often produced via the oxidation of 3’-methylacetophenone precursors using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 3’-Methylacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using strong oxidizing agents.
Reduction: Reduction of 3’-Methylacetophenone can yield alcohols, such as 3’-methylbenzyl alcohol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: 3’-Methylbenzoic acid.
Reduction: 3’-Methylbenzyl alcohol.
Substitution: Various substituted acetophenones depending on the reagents used
Wissenschaftliche Forschungsanwendungen
3’-Methylacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is utilized in the development of drugs and therapeutic agents.
Industry: It is employed in the production of fragrances, flavors, and other industrial chemicals .
Vergleich Mit ähnlichen Verbindungen
- 2’-Methylacetophenone
- 4’-Methylacetophenone
- 3’-Methoxyacetophenone
- 4’-Methoxyacetophenone
Comparison: 3’-Methylacetophenone is unique due to the position of the methyl group on the aromatic ring, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, 3’-Methylacetophenone exhibits distinct chemical behavior, particularly in electrophilic aromatic substitution reactions. The presence of the methyl group in the meta position enhances its reactivity compared to the ortho and para isomers .
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-4-3-5-9(6-7)8(2)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPSELPMWGWDRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074717 | |
| Record name | Ethanone, 1-(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 3-Methylacetophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14163 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.22 [mmHg] | |
| Record name | 3-Methylacetophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14163 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
585-74-0 | |
| Record name | 3′-Methylacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=585-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Methylacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3KL17Y68N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3'-methylacetophenone?
A1: The molecular formula of this compound is C9H10O, and its molecular weight is 134.17 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) [].
Q3: How do structural modifications of this compound affect its acaricidal activity?
A3: Research indicates that the introduction of hydroxyl and methyl groups onto the acetophenone skeleton, leading to derivatives like 2'-hydroxy-4'-methylacetophenone, significantly influences acaricidal activity against dust mites like Dermatophagoides farinae [].
Q4: Can this compound be produced through catalytic reactions?
A5: Yes, this compound can be synthesized via the Claisen-Schmidt reaction using 3,4-dimethoxybenzaldehyde and 3-methylacetophenone as starting materials, resulting in the formation of 3-(3,4-dimethoxyphenyl)-l-(3-tolyl)-2-propenone. Subsequent reduction of the olefinic bond in this chalcone yields this compound [].
Q5: Is this compound a significant product in the cross-ketonisation of ethyl acetate with substituted ethyl benzoates?
A6: Yes, in the cross-ketonisation of ethyl acetate with substituted ethyl benzoates over alumina catalysts, 3-methylacetophenone is produced with the highest yield (62%) at 723 K [].
Q6: What is the role of alumina in the cross-ketonisation reaction of ethyl acetate and ethyl benzoate?
A7: While various metal oxide catalysts (Mn, Ce, Zr) on alumina were tested, pure alumina exhibited the highest selectivity and moderate activity for acetophenone production (51% yield at 723 K) in the cross-ketonisation of ethyl acetate and ethyl benzoate [].
Q7: How does the introduction of bulky alkyl or trifluoromethyl groups affect the thermal properties of metal chelates of o-acylphenols?
A8: Introducing bulky groups like alkyl or trifluoromethyl into beryllium chelates of compounds like 2-hydroxy-3-methylacetophenone significantly increases their thermal stability and relative volatility [].
Q8: What analytical techniques are employed to identify and quantify this compound in complex mixtures?
A9: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a common technique used for identifying and quantifying this compound in various matrices, including plant extracts and essential oils [, , , ].
Q9: How is the quality of Radix Euphorbiae Fischerianae assessed, and what is the role of 2,4-dihydroxy-6-methoxy-3-methylacetophenone in this process?
A10: The quality of Radix Euphorbiae Fischerianae is controlled using Thin Layer Chromatography (TLC) and quantified using Reverse Phase - High Performance Liquid Chromatography (RP-HPLC). 2,4-dihydroxy-6-methoxy-3-methylacetophenone serves as a crucial marker compound in these analyses, ensuring the quality and consistency of the herbal medicine [, ].
Q10: Does Euphorbia ebracteolata Hayata extract possess anti-melanoma activity, and what is the role of its constituent, 2,4-dihydroxy-6-methoxy-3-methylacetophenone?
A11: Yes, Euphorbia ebracteolata Hayata extract demonstrates anti-melanoma activity in a zebrafish/melanoma model. Specifically, the acetophenone derivative, 2,4-dihydroxy-6-methoxy-3-methylacetophenone (ECB), exhibits inhibitory effects on melanoma-induced blood vessel hyperplasia, highlighting its potential as an anti-tumor agent [].
Q11: Does the methanolic extract of Spilanthes filicaulis (MESFL) exhibit antidiabetic potential, and what is the role of 4-hydroxy-3-methylacetophenone?
A12: Yes, MESFL displays strong antidiabetic activity by inhibiting α-amylase and α-glucosidase. Computational studies indicate that 4-hydroxy-3-methylacetophenone, identified in MESFL through GC-MS, shows strong binding affinity to α-glucosidase, suggesting its potential role in the observed antidiabetic effects [].
Q12: Does the essential oil from Angelica sinensis exhibit any biological activities, and what are the key components responsible for these effects?
A13: Yes, the essential oil from Angelica sinensis, which contains 4-hydroxy-3-methylacetophenone as one of its components, exhibits anti-inflammatory activities in vitro and in vivo by inhibiting the production of inflammatory cytokines. This highlights the potential therapeutic value of the essential oil and its constituents [].
Q13: Are there challenges in formulating this compound, and how can these be addressed?
A13: While specific formulation challenges for this compound weren't directly addressed in the provided papers, strategies to enhance the stability and bioavailability of similar acetophenone derivatives often involve using suitable excipients, encapsulation techniques, and appropriate storage conditions.
Q14: What are the potential applications of this compound and its derivatives beyond their biological activities?
A14: this compound and its derivatives find applications in various fields, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4,11,22-Trihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),4,7,10-pentaene-6,9,17-trione](/img/structure/B52034.png)




